molecular formula C14H14N2O4 B2741602 ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate CAS No. 921447-07-6

ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate

Cat. No.: B2741602
CAS No.: 921447-07-6
M. Wt: 274.276
InChI Key: WLICJFAFOGSZQJ-UHFFFAOYSA-N
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Description

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is a chemical compound with the molecular formula C13H13NO4 It is known for its unique structure, which includes a pyrrole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form an intermediate compound. This intermediate is then reacted with ethyl alcohol under acidic conditions to yield the final product . The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or benzoate rings .

Scientific Research Applications

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-((1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(1-methyl-2,5-dioxopyrrol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-14(19)9-4-6-10(7-5-9)15-11-8-12(17)16(2)13(11)18/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLICJFAFOGSZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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